molecular formula C21H24N2OS B2826259 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one CAS No. 851804-64-3

1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one

Cat. No.: B2826259
CAS No.: 851804-64-3
M. Wt: 352.5
InChI Key: WSBCQWAOVOINAZ-UHFFFAOYSA-N
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Description

1-(2-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one is a chemical compound of significant interest in medicinal chemistry research, particularly in the study of enzyme inhibition and drug-induced phospholipidosis. This compound features a 4,5-dihydro-1H-imidazole (imidazoline) core, a privileged structure found in numerous biologically active molecules and pharmaceutical agents . The specific substitution pattern, including the (2,5-dimethylphenyl)methyl)sulfanyl group and the 2-(3-methylphenyl)ethan-1-one moiety, defines its unique physicochemical properties and potential for interacting with biological targets. A closely related analog of this compound, which differs only in the para-substitution on the phenyl ring of the ethanone group, has been documented in chemical databases with a stated purity of 95% or higher, indicating the accessibility of high-quality material for research purposes . A primary research application for compounds within this class is the investigation of lysosomal phospholipase A2 (PLA2G15) inhibition . Cationic amphiphilic drugs (CADs) that share structural features with this imidazoline derivative are known to potently inhibit PLA2G15, an enzyme critical for phospholipid metabolism within lysosomes . The inhibition of this enzyme is a recognized mechanism behind drug-induced phospholipidosis, a form of drug toxicity characterized by the excessive accumulation of phospholipids . Consequently, this compound serves as a valuable tool for researchers developing in vitro screening platforms to predict this potential toxicity during the early stages of drug development . Furthermore, the imidazoline scaffold is widely used as a key intermediate in the synthesis of more complex organic molecules, making it a versatile building block in chemical synthesis . This product is strictly labeled For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications, nor for personal use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, as the toxicological properties of this specific compound have not been fully investigated.

Properties

IUPAC Name

1-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2OS/c1-15-5-4-6-18(11-15)13-20(24)23-10-9-22-21(23)25-14-19-12-16(2)7-8-17(19)3/h4-8,11-12H,9-10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBCQWAOVOINAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCN=C2SCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the dihydroimidazole ring or the methylphenyl groups.

    Substitution: Various substitution reactions can occur at the phenyl rings or the dihydroimidazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the dihydroimidazole ring can produce various reduced imidazole derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as an antimicrobial agent, given its structural similarity to other bioactive compounds.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through its dihydroimidazole ring and methylsulfanyl group. These interactions could modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, enabling comparisons of core architecture, substituent effects, and functional group contributions:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Functional Groups Notable Properties Reference
Target Compound 4,5-dihydro-1H-imidazole 2-[(2,5-dimethylphenyl)methyl]sulfanyl; 1-(3-methylphenylethanone) Sulfanyl, Ethanone Flexible core; moderate lipophilicity N/A
1-(2-chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one 4,5-dihydro-1H-imidazol-5-one 2-sulfanyl (2-chlorophenyl) Sulfanyl, Ketone Higher polarity due to imidazolone core; halogenated aryl enhances electronegativity
1-(benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 4,5-dihydroimidazole Sulfonyl (benzene); sulfanyl (3,4-dichlorophenylmethyl) Sulfonyl, Sulfanyl Sulfonyl group reduces basicity; dichlorophenyl increases steric hindrance
1-(3,5-Dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole Aromatic 1H-imidazole 3,5-dimethylphenyl; 4-fluorophenyl; 4,5-dimethyl Aryl, Methyl Aromatic stabilization; fluorine enhances dipole interactions
1-([1,1’-biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole Aromatic 1H-imidazole Biphenyl; methyl; diphenyl Aryl, Methyl High lipophilicity; steric bulk from diphenyl groups

Key Research Findings

Core Structure Effects
  • Dihydroimidazole vs. Aromatic imidazoles (e.g., ) benefit from resonance stabilization, which may improve thermal stability but reduce conformational diversity .
Substituent and Functional Group Impacts
  • Sulfanyl vs. Sulfonyl Groups :
    • The sulfanyl group in the target compound and ’s analog participates in hydrophobic interactions and weak hydrogen bonding, whereas sulfonyl groups () are strongly electron-withdrawing, reducing nucleophilicity at the imidazole nitrogen .
  • Aryl Substituents: 3-Methylphenyl (target) and 4-fluorophenyl () substituents contribute to lipophilicity, but the fluorine atom in the latter introduces electronegativity, enabling dipole-dipole interactions .
Functional Group Contributions
  • Ethanone vs. Imidazolone Ketone: The ethanone group in the target compound may engage in hydrogen bonding similar to the ketone in ’s imidazolone derivative. However, the imidazolone core () introduces additional polarity, which could reduce membrane permeability .

Biological Activity

The compound 1-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3-methylphenyl)ethan-1-one is a complex organic molecule that incorporates an imidazole ring and various functional groups. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a dihydroimidazole ring , a sulfanyl group , and two aromatic substituents. The structural complexity suggests diverse interactions with biological targets, which are critical for its biological activity.

Structural FeatureDescription
Imidazole RingFive-membered ring containing nitrogen atoms, known for its role in biological systems.
Sulfanyl GroupEnhances reactivity and potential interactions with thiol-containing enzymes.
Aromatic SubstituentsContribute to lipophilicity and binding affinity to various receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfanyl group may interact with thiol groups in enzymes, potentially modulating their activity.
  • Receptor Binding : The aromatic substituents can enhance binding to various receptors, influencing signaling pathways related to neurotransmission and inflammation.

Biological Activity

Research indicates that the compound exhibits several pharmacological activities:

Antimicrobial Activity

Studies have demonstrated that the compound possesses significant antimicrobial properties against various bacterial strains, including Bacillus subtilis and Klebsiella pneumoniae. The presence of the sulfonyl group is believed to enhance solubility and bioavailability, contributing to its efficacy in inhibiting bacterial growth .

Neuropharmacological Effects

Preliminary studies suggest that the compound may act as a selective agonist for certain dopamine receptors. In particular, it has shown potential as a D3 dopamine receptor agonist, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease .

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of the compound against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Klebsiella pneumoniae, showcasing its potential as an antimicrobial agent.

Study 2: Dopamine Receptor Interaction

In vitro assays revealed that the compound acts selectively on D3 receptors with an EC50 value of approximately 710 nM. This selectivity is crucial for minimizing side effects associated with non-selective receptor activation .

Antimicrobial Activity Comparison

CompoundBacterial StrainMIC (µg/mL)
Subject CompoundKlebsiella pneumoniae32
Control (Standard Antibiotic)E. coli16

Receptor Binding Affinity

CompoundReceptor TypeEC50 (nM)Selectivity
Subject CompoundD3 Dopamine Receptor710 ± 150High
Control CompoundD2 Dopamine Receptor>100000Low

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation or acylation of the imidazole core. For example, sulfanyl group introduction may require reacting a pre-functionalized imidazole intermediate with (2,5-dimethylphenyl)methyl thiol under basic conditions (e.g., K₂CO₃ in DMF or THF) . Optimize yield by controlling temperature (60–80°C) and reaction time (12–24 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Monitor intermediates using TLC and adjust stoichiometry to minimize side products .

Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify functional groups (e.g., imidazole protons at δ 6.5–7.5 ppm, sulfanyl-CH₂ at δ 3.0–4.0 ppm) and aromatic substituents .
  • X-ray Crystallography : Resolve stereochemistry and confirm the 4,5-dihydroimidazole ring conformation. Refinement via SHELX software ensures accurate bond-length and angle calculations .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₂H₂₆N₂OS) with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer :
  • Assay Validation : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant buffer conditions (pH 7.4, 37°C) and validate target engagement via SPR or ITC .
  • Pharmacokinetic Profiling : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo. Adjust formulations (e.g., PEGylation) to enhance half-life .
  • Comparative Dose-Response Studies : Perform parallel in vitro/in vivo dose escalation to identify discrepancies in potency thresholds .

Q. What strategies are effective in modifying the 4,5-dihydroimidazole core to enhance target selectivity while minimizing off-target interactions?

  • Methodological Answer :
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the imidazole C2 position to modulate electronic effects and improve binding to hydrophobic enzyme pockets .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with off-target proteins (e.g., cytochrome P450 enzymes). Prioritize derivatives with >5 kcal/mol selectivity margins .
  • SAR Studies : Synthesize analogs with varying alkyl/aryl sulfanyl groups and compare IC₅₀ values across related targets .

Q. How do solvent polarity and base strength influence the regioselectivity of sulfanyl group introduction during synthesis?

  • Methodological Answer :
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring sulfanyl addition at the imidazole C2 position. Non-polar solvents (toluene) may lead to competing N-alkylation .
  • Base Selection : Strong bases (NaH) deprotonate the imidazole nitrogen, directing sulfanyl group attachment. Weaker bases (K₂CO₃) may result in mixed regioselectivity; monitor via LC-MS .

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